molecular formula C12H17N3O4S B2624990 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine CAS No. 1197658-34-6

1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine

Cat. No.: B2624990
CAS No.: 1197658-34-6
M. Wt: 299.35
InChI Key: KJELHDIPIMGWNM-UHFFFAOYSA-N
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Description

1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine is a chemical compound with a unique structure that includes a cyclopropyl group, an oxazole ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile or an amide, under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

    Attachment of the piperazine moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.

    Drug Discovery: It is used in the development of new pharmaceuticals, particularly in the search for novel therapeutic agents.

    Material Science: The compound’s unique properties make it valuable in the synthesis of advanced materials with specific characteristics.

    Biological Research: It is used in various biological assays to study its effects on different biological systems and pathways.

Mechanism of Action

The mechanism of action of 1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-4-methanesulfonylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(4-methylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-20(17,18)15-6-4-14(5-7-15)12(16)10-8-11(19-13-10)9-2-3-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJELHDIPIMGWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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